molecular formula C8H14ClN3O2 B6590217 methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride CAS No. 908356-37-6

methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Cat. No.: B6590217
CAS No.: 908356-37-6
M. Wt: 219.67 g/mol
InChI Key: WWGCKPBKDOYTAL-FJXQXJEOSA-N
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Description

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

908356-37-6

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1

InChI Key

WWGCKPBKDOYTAL-FJXQXJEOSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

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